molecular formula C22H30N2O4 B10757303 (1s,3r,4s,5s,7s)-4-{[2-(4-Methoxyphenoxy)-2-Methylpropanoyl]amino}adamantane-1-Carboxamide

(1s,3r,4s,5s,7s)-4-{[2-(4-Methoxyphenoxy)-2-Methylpropanoyl]amino}adamantane-1-Carboxamide

Cat. No.: B10757303
M. Wt: 386.5 g/mol
InChI Key: MNVKIDPRYUGTTG-ZLAJUMPISA-N
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Description

(1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE is a small molecule belonging to the class of organic compounds known as anisoles. These compounds contain a methoxybenzene or a derivative thereof. This compound is experimental and has been studied for its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE involves multiple steps, including the formation of the adamantane core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

(1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the corticosteroid 11-beta-dehydrogenase isozyme 1, where the compound acts to modulate the enzyme’s activity. This interaction can influence various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with similar adamantane cores but different functional groups.

    Anisole derivatives: Compounds containing the methoxybenzene moiety but with different substituents.

Uniqueness

What sets (1S,3R,4S,5S,7S)-4-{[2-(4-METHOXYPHENOXY)-2-METHYLPROPANOYL]AMINO}ADAMANTANE-1-CARBOXAMIDE apart is its unique combination of the adamantane core and the methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,5S)-4-[[2-(4-methoxyphenoxy)-2-methylpropanoyl]amino]adamantane-1-carboxamide

InChI

InChI=1S/C22H30N2O4/c1-21(2,28-17-6-4-16(27-3)5-7-17)20(26)24-18-14-8-13-9-15(18)12-22(10-13,11-14)19(23)25/h4-7,13-15,18H,8-12H2,1-3H3,(H2,23,25)(H,24,26)/t13?,14-,15+,18?,22?

InChI Key

MNVKIDPRYUGTTG-ZLAJUMPISA-N

Isomeric SMILES

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)OC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)OC4=CC=C(C=C4)OC

Origin of Product

United States

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